Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide
Overview
Description
Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, commonly referred to as DES (TFSA), is a popular ionic liquid used in various scientific experiments. It forms room temperature molten salts with bis(trifluoromethylsulfonyl)imide .
Molecular Structure Analysis
The molecular formula of this compound is C7H13F6NO4S3 . The InChI string representation of its structure is InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1
. The Canonical SMILES representation is CCS+CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.51 g/cm³ at 19 °C and a conductivity of 5.98 mS/cm at 25 °C . Its molecular weight is 385.4 g/mol . It has a rotatable bond count of 4 and a topological polar surface area of 87 Ų .
Scientific Research Applications
Thermophysical Properties
Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide, among other sulfonium- and ammonium-based Ionic Liquids (ILs), has been studied for its density, viscosity, refractive index, and surface tension. These properties were measured over a temperature range between 288.15 and 353.15 K and at atmospheric pressure. The study aimed to understand the impact of cation isomerism and the size of aliphatic tails, as well as the effects of substituting a nitrogen atom with sulfur as the cation's central atom, on the thermophysical properties of sulfonium- and ammonium-based ILs. The results provided insights into the derivative properties like isobaric thermal expansion coefficient, surface thermodynamic properties, and critical temperature for these ILs (Bhattacharjee et al., 2014).
Electrochemical Oxidation Applications
This compound has been explored in the context of electrochemical oxidation of the bis(trifluoromethylsulfonyl)imide anion to form radical electrocatalysts on platinum electrodes. This process selectively promotes the electrooxidation of methanol, decreasing the formation potential with the existence of bis(trifluoromethylsulfonyl)imide radical. The in situ generated catalysts facilitate the oxidation of methanol and provide selectivity, making these ILs potential candidates for promoting methanol redox reactions (Tang et al., 2016).
Ionic Liquid Anions in Force Field Modeling
The bis(trifluoromethylsulfonyl)imide anion, which is a component of this compound, has been considered in the development of a consistent force field model for molecular dynamics simulations. This research focused on imide-based anions, highlighting their importance in simulations of ionic liquids containing these anions and extending the model to other molten salts with similar ions (Gouveia et al., 2017).
Solubilizing Metal Oxides
A related compound, Protonated betaine bis(trifluoromethylsulfonyl)imide, demonstrates the ability to dissolve large quantities of metal oxides. This characteristic is selective for certain metal oxides, and the ionic liquid can be recycled for reuse after metal extraction. Such properties suggest potential applications in metal recovery and recycling processes (Nockemann et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;diethyl(methyl)sulfanium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13S.C2F6NO4S2/c1-4-6(3)5-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H2,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVNJIBUDKGGGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[S+](C)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6NO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047954 | |
Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792188-85-3 | |
Record name | Diethylmethylsulfonium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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